molecular formula C9H9BrCl2N2S B1453343 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide CAS No. 40524-26-3

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide

Cat. No.: B1453343
CAS No.: 40524-26-3
M. Wt: 328.06 g/mol
InChI Key: VQCSBDYUVADUNA-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide is a heterocyclic compound that contains a thiazolidine ring substituted with a 2,6-dichlorophenyl group and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide typically involves the reaction of 2,6-dichloroaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting product is then treated with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenyl-1,3-thiazolidin-2-imine: Lacks the hydrobromide salt form.

    3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-one: Contains a carbonyl group instead of an imine.

    2,6-Dichlorophenyl-thiazole: A different heterocyclic system with a thiazole ring.

Uniqueness

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2S.BrH/c10-6-2-1-3-7(11)8(6)13-4-5-14-9(13)12;/h1-3,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCSBDYUVADUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)N1C2=C(C=CC=C2Cl)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679898
Record name 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40524-26-3
Record name 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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